molecular formula C20H22N2OS B3300751 (1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 904817-25-0

(1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol

Katalognummer: B3300751
CAS-Nummer: 904817-25-0
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: TZJRHGDJJDRYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol” is a substituted imidazole derivative featuring a hydroxymethyl (-CH2OH) group at the 5-position of the imidazole core. Key structural attributes include:

  • 1-Position: A 4-methylbenzyl group (para-methyl-substituted benzyl), providing steric bulk and lipophilicity.
  • 5-Position: A methanol (-CH2OH) group, enabling hydrogen bonding and solubility modulation.

Its synthesis likely involves thioether formation via nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Eigenschaften

IUPAC Name

[3-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-7-9-17(10-8-15)12-22-19(13-23)11-21-20(22)24-14-18-6-4-3-5-16(18)2/h3-11,23H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJRHGDJJDRYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methylbenzylthio group is introduced via nucleophilic substitution reactions with thiol compounds.
  • Purification : Advanced purification techniques are employed to ensure high yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were reported in the range of 1.56 to 12.5 μg/mL, demonstrating potent antibacterial effects with relatively low cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • Cell Proliferation Assays : In vitro studies showed that the compound significantly inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and LNCaP (prostate cancer) cells. IC50 values were reported as low as 2.75 μM, indicating strong anti-proliferative effects .
  • Mechanism of Action : The compound appears to act as a Topoisomerase II inhibitor, blocking ATP binding sites and disrupting DNA replication processes in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on A549 Cells : Treatment with varying concentrations led to a notable decrease in cell viability, with complete inhibition observed at higher doses (IC50 = 0.54 μM) .
  • Clonogenic Survival Assays : These assays demonstrated that the compound could effectively reduce the ability of cancer cells to form colonies, further supporting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to enzymes involved in critical cellular processes, modulating their activity.
  • Receptor Interaction : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways.

Comparative Analysis

CompoundStructureMIC (μg/mL)IC50 (μM)Activity
Target CompoundStructure1.56 - 12.52.75Antimicrobial & Anticancer
EtoposideStructure0.700.70Anticancer
Benzimidazole DerivativeStructure-3.55Anticancer

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related imidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents (Position) Key Features Reported Applications/Properties References
(1-(4-Methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol 1: 4-Methylbenzyl; 2: (2-Methylbenzyl)thio; 5: -CH2OH High lipophilicity, potential for hydrogen bonding Not explicitly reported
[2-Phenyl-1H-imidazol-5-yl]methanol 2: Phenyl; 5: -CH2OH Simpler structure, lower molecular weight (C10H10N2O) Intermediate in drug synthesis
1-Benzyl-5-hydroxymethyl-2-methylthio-1H-imidazole 1: Benzyl; 2: Methylthio; 5: -CH2OH Methylthio group enhances electron-withdrawing effects Safety data available (GHS)
[2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol 1: 4-Methoxybenzyl; 2: -SH; 5: -CH2OH Thiol group for redox activity; methoxy enhances solubility Not explicitly reported
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate 1: Methyl; 2: Butanoate; 5: Benzyl(2-hydroxyethyl)amino Ester and amino groups for solubility and bioactivity Probable antimicrobial agent
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Complex aryl and trifluoromethyl substituents Fluorinated groups enhance metabolic stability and target binding Kinase inhibition (inferred)

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyl and 2-methylbenzylthio groups increase lipophilicity compared to simpler analogs like [2-phenyl-1H-imidazol-5-yl]methanol . This may enhance membrane permeability but reduce aqueous solubility. In contrast, the methoxy group in [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol improves solubility .

Electronic Modulation: Thioether groups (e.g., (2-methylbenzyl)thio) are less reactive than thiols (-SH) but still participate in hydrophobic interactions. Methylthio substituents (as in 1-benzyl-5-hydroxymethyl-2-methylthio-1H-imidazole) are known to influence electron density at the imidazole ring .

Biological Relevance: Fluorinated derivatives (e.g., compound in ) exhibit enhanced binding to hydrophobic enzyme pockets, suggesting the target compound’s methyl groups may similarly optimize target engagement.

Synthetic Strategies: Thioether formation (as in the target compound) likely parallels methods used for 2-(benzylthio)benzimidazoles, involving nucleophilic displacement of halides or Mitsunobu reactions . Hydroxymethyl groups are typically introduced via reduction of esters or protection/deprotection sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-methylbenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.